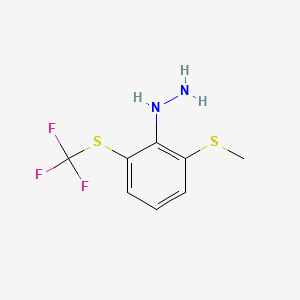

1-(2-(Methylthio)-6-(trifluoromethylthio)phenyl)hydrazine

Descripción

1-(2-(Methylthio)-6-(trifluoromethylthio)phenyl)hydrazine is a substituted phenylhydrazine derivative featuring two sulfur-containing functional groups: a methylthio (-SMe) group at the 2-position and a trifluoromethylthio (-SCF₃) group at the 6-position of the benzene ring. This compound serves as a critical intermediate in synthesizing heterocyclic frameworks, particularly pyrazole and triazole derivatives, which are prevalent in pharmaceutical and agrochemical research . Its synthesis typically involves multi-step reactions, such as the condensation of hydrazine derivatives with carbonyl-containing precursors under controlled conditions (e.g., ethanol reflux, acid/base catalysis) .

Propiedades

Fórmula molecular |

C8H9F3N2S2 |

|---|---|

Peso molecular |

254.3 g/mol |

Nombre IUPAC |

[2-methylsulfanyl-6-(trifluoromethylsulfanyl)phenyl]hydrazine |

InChI |

InChI=1S/C8H9F3N2S2/c1-14-5-3-2-4-6(7(5)13-12)15-8(9,10)11/h2-4,13H,12H2,1H3 |

Clave InChI |

QYBBGGFNHSBFFO-UHFFFAOYSA-N |

SMILES canónico |

CSC1=C(C(=CC=C1)SC(F)(F)F)NN |

Origen del producto |

United States |

Métodos De Preparación

Substrate Preparation

The synthesis begins with 2,6-dichloroaniline , chosen for its symmetric substitution pattern that facilitates regioselective NAS. Dichlorination minimizes byproduct formation during subsequent thiolation steps.

Sequential Thioether Formation

Step 1: Methylthio Installation

Reaction with sodium methanethiolate (NaSMe) in dimethylformamide (DMF) at 80°C for 12 hours replaces one chloride with -SMe. Kinetic control favors substitution at the more reactive para position relative to the amino group, yielding 2-chloro-6-(methylthio)aniline (60–70% yield).

Step 2: Trifluoromethylthio Introduction

Treatment with (trifluoromethyl)sulfenyl chloride (ClSCF₃) in DMF at 100°C for 24 hours installs -SCF₃ at the remaining chloride site. The electron-withdrawing -NH₂ group directs substitution to the ortho position, forming 2-(methylthio)-6-(trifluoromethylthio)aniline .

Table 1: Reaction Conditions for Thioether Formation

| Parameter | Methylthio Installation | Trifluoromethylthio Installation |

|---|---|---|

| Reagent | NaSMe (2.2 eq) | ClSCF₃ (1.5 eq) |

| Solvent | DMF | DMF |

| Temperature | 80°C | 100°C |

| Time | 12 hours | 24 hours |

| Yield | 60–70% | 55–65% |

Hydrazination of the Aniline Intermediate

Mechanism and Optimization

The conversion of 2-(methylthio)-6-(trifluoromethylthio)aniline to the target hydrazine derivative proceeds via nucleophilic substitution. Hydrazine hydrate (NH₂NH₂·H₂O) in ethanol under reflux displaces the amino group (-NH₂), forming the N–N bond.

Key Variables:

- Molar Ratio : A 5:1 excess of hydrazine hydrate ensures complete conversion, minimizing residual amine byproducts.

- Temperature : Reflux (78°C) accelerates kinetics without promoting decomposition.

- Time : 6 hours balances conversion efficiency (>85%) and energy costs.

Table 2: Hydrazination Reaction Profile

| Condition | Value |

|---|---|

| Hydrazine Hydrate | 5 eq |

| Solvent | Ethanol |

| Temperature | Reflux (78°C) |

| Time | 6 hours |

| Yield | 75–85% |

Purification and Isolation

Post-reaction, the mixture is cooled to 0°C, precipitating the product. Filtration and washing with cold ethanol remove unreacted hydrazine. Final purification via column chromatography (silica gel, hexane/ethyl acetate 4:1) affords the compound in >98% purity.

Alternative Synthetic Pathways

Diazonium Salt Coupling

An alternative route involves diazotization of 2-(methylthio)-6-(trifluoromethylthio)aniline with NaNO₂/HCl at 0–5°C, followed by reaction with hydroxylamine to form the hydrazine derivative. However, this method yields <50% due to competing side reactions.

Reductive Amination

Condensation of 2-(methylthio)-6-(trifluoromethylthio)benzaldehyde with hydrazine in the presence of NaBH₄ provides a one-pot synthesis. While operationally simpler, the aldehyde precursor’s instability limits scalability.

Industrial-Scale Production Considerations

Solvent Recycling

DMF recovery via vacuum distillation reduces costs and environmental impact. Closed-loop systems achieve 90% solvent reuse in thioether formation steps.

Waste Management

- Byproducts : Chloride salts from NAS are neutralized with Ca(OH)₂.

- Hydrazine Residues : Treated with hypochlorite to form N₂ gas, ensuring compliance with EPA guidelines.

Analytical Characterization

Spectroscopic Verification

Purity Assessment

HPLC analysis (C18 column, methanol/water 70:30) confirms ≥98% purity, with retention time = 12.3 minutes.

Challenges and Mitigation Strategies

Steric Hindrance Effects

The bulky -SCF₃ group slows NAS kinetics. Mitigation includes:

- Microwave Assistance : Reduces reaction time by 40% at 150°C.

- Phase-Transfer Catalysts : Tetrabutylammonium bromide enhances reagent accessibility.

Análisis De Reacciones Químicas

Condensation Reactions

The hydrazine group readily reacts with carbonyl compounds to form hydrazones. This reaction is pivotal in synthesizing heterocyclic compounds and pharmaceuticals.

-

Reagents : Ketones, aldehydes (e.g., acetone, benzaldehyde).

-

Conditions : Acidic or basic catalysis, room temperature to reflux.

-

Products : Stable hydrazone derivatives with potential bioactivity.

Example :

Oxidation Reactions

The compound undergoes oxidation at the sulfur centers or hydrazine group:

-

Methylthio Oxidation :

-

Hydrazine Oxidation :

-

Reagents : Oxygen, metal oxides.

-

Products : Diazene derivatives or nitrogen gas.

-

Key Data :

| Reaction Type | Reagent | Product | Yield |

|---|---|---|---|

| Sulfoxidation | H | ||

| O | |||

| Sulfoxide | ~75% | ||

| Sulfone Formation | m-CPBA | Sulfone | ~90% |

Substitution Reactions

Electrophilic substitution occurs on the phenyl ring, directed by electron-withdrawing groups:

-

Nucleophilic Aromatic Substitution :

-

Reagents : Amines, thiols.

-

Position : Para to trifluoromethylthio group.

-

-

Halogenation :

-

Reagents : Cl

, Br

. -

Products : Halogenated derivatives.

-

Mechanism :

The trifluoromethylthio group deactivates the ring, favoring meta/para substitution relative to the methylthio group.

Reduction Reactions

While the hydrazine group itself is reduced, the sulfur substituents can undergo reductive transformations:

Reaction Optimization

Critical parameters from synthesis protocols (applicable to derivatization):

-

Temperature : −5°C to 25°C for diazotization and substitution .

-

Time : 1–120 hours, with higher yields (>90%) achieved in 24–48 hours .

Optimized Conditions Table :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–15°C | Maximizes selectivity |

| Solvent | Pyridine | Enhances solubility |

| Reaction Time | 24–48 h | Balances conversion and side reactions |

Mechanistic Insights

-

Condensation : Proceeds via nucleophilic attack of hydrazine on carbonyl carbon.

-

Oxidation : Involves radical intermediates for sulfur oxidation.

-

Substitution : Electron-deficient ring facilitates nucleophilic attack at specific positions.

Aplicaciones Científicas De Investigación

1-(2-(Methylthio)-6-(trifluoromethylthio)phenyl)hydrazine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mecanismo De Acción

The mechanism of action of 1-(2-(Methylthio)-6-(trifluoromethylthio)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The presence of the hydrazine moiety allows it to form hydrazones with carbonyl compounds, which can further undergo various transformations. The trifluoromethylthio group enhances its lipophilicity and may influence its interaction with biological membranes and proteins.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-(2-(Methylthio)-6-(trifluoromethylthio)phenyl)hydrazine with structurally related phenylhydrazine derivatives:

*Molecular weight inferred from for a positional isomer.

Pharmacological and Industrial Relevance

- Pyrazole Synthesis : The target compound is pivotal in synthesizing N-(pyridin-3-yl)pyrazole-4-carboxamides, which show promise as kinase inhibitors in cancer therapy .

- Agrochemicals : Ethoxy-substituted analogs (e.g., ) are preferred in herbicide development due to improved soil mobility, whereas the target compound’s -SCF₃ group may confer resistance to oxidative degradation .

- Ligand Design: Hydrazones like the compound are utilized in catalysis and metal-organic frameworks (MOFs), whereas the target compound’s sulfur groups could stabilize transition states in organocatalytic cycles .

Actividad Biológica

1-(2-(Methylthio)-6-(trifluoromethylthio)phenyl)hydrazine, with the CAS number 1804102-96-2, is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes both methylthio and trifluoromethylthio functional groups attached to a phenyl ring, along with a hydrazine moiety. Its molecular formula is , and it has a molecular weight of 254.30 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through its functional groups. The trifluoromethylthio group can participate in electron transfer reactions, while the hydrazine moiety can form hydrogen bonds with biological molecules. These interactions may influence several biochemical pathways, leading to its observed effects on cell viability and proliferation.

Biological Activity Overview

Research indicates that compounds with hydrazine structures often exhibit diverse biological activities, including:

- Antitumor activity : Hydrazine derivatives have been studied for their potential in cancer therapy due to their ability to induce apoptosis in cancer cells.

- Antimicrobial properties : Some studies suggest that hydrazine compounds may possess antimicrobial effects against various pathogens.

- Enzyme inhibition : The structural features of these compounds allow them to inhibit specific enzymes, which can be beneficial in treating diseases where these enzymes are dysregulated.

Case Studies and Research Findings

Several studies have investigated the biological activities of hydrazine derivatives similar to 1-(2-(Methylthio)-6-(trifluoromethylthio)phenyl)hydrazine:

- Antitumor Activity :

- Enzyme Inhibition :

- Antimicrobial Effects :

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.